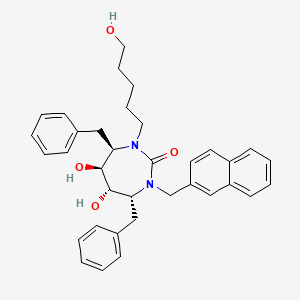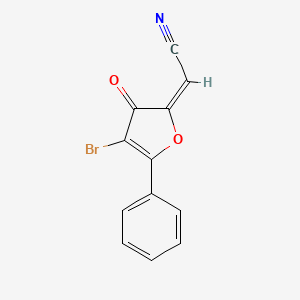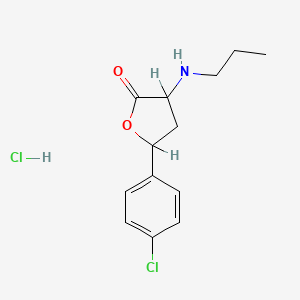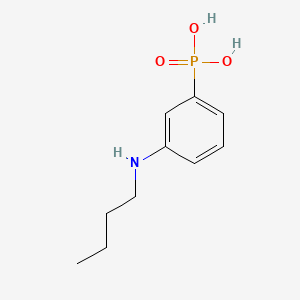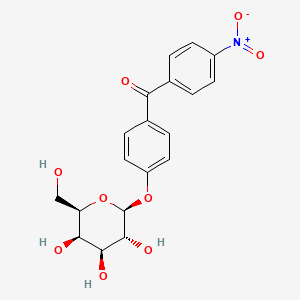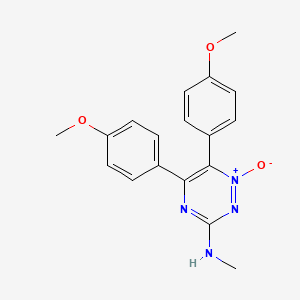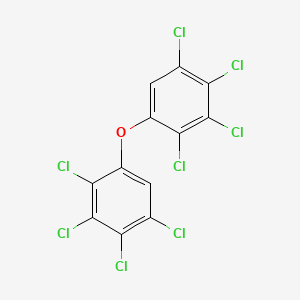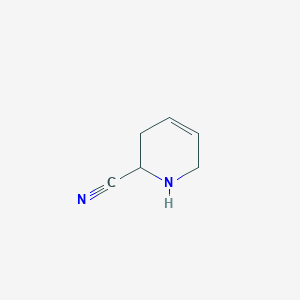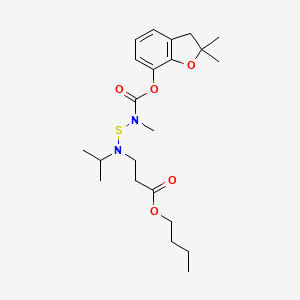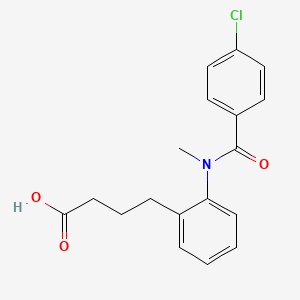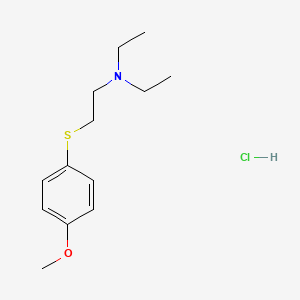
N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethylamine group substituted with diethyl groups and a p-anisylthio group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride typically involves the reaction of p-anisylthiol with N,N-diethylaminoethyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-anisylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of amine derivatives and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Dimethyl-beta-alanine hydrochloride: An amine derivative with different substituents and properties.
Uniqueness: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride is unique due to the presence of the p-anisylthio group, which imparts specific chemical properties and reactivity. This makes it distinct from other amine derivatives and suitable for specialized applications in research and industry.
Properties
CAS No. |
109561-93-5 |
|---|---|
Molecular Formula |
C13H22ClNOS |
Molecular Weight |
275.84 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-methoxyphenyl)sulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-4-14(5-2)10-11-16-13-8-6-12(15-3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI Key |
VNUCCWAMWCYQJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


